

An In-depth Technical Guide to 1,4-Benzodioxane-6-boronic acid

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Compound of Interest

Compound Name: 1,4-Benzodioxane-6-boronic acid

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Abstract: **1,4-Benzodioxane-6-boronic acid** is a versatile organoboron compound widely utilized in synthetic organic chemistry. Its significance lies primarily in its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This enables the synthesis of complex biaryl structures, which are prevalent in medicinally active compounds and functional materials. This guide provides a comprehensive overview of its chemical properties, spectroscopic characteristics, and a detailed experimental protocol for its application in Suzuki-Miyaura coupling.

Core Chemical and Physical Properties

1,4-Benzodioxane-6-boronic acid is a white to off-white crystalline powder under standard conditions.^{[1][2]} It is soluble in solvents like methanol and should be stored in a dry, dark environment at room temperature to prevent degradation.^{[1][3]} The compound may contain varying amounts of its anhydride form.

Table 1: Physicochemical Properties of **1,4-Benzodioxane-6-boronic acid**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ BO ₄	[3][4][5]
Molecular Weight	179.97 g/mol	[2][3][5]
CAS Number	164014-95-3	[2][3][4]
Appearance	White to off-white powder	[1][2]
Melting Point	187 - 189 °C	[1][3]
Boiling Point (Predicted)	361.0 ± 52.0 °C	[3]
Density (Predicted)	1.35 ± 0.1 g/cm ³	[3]
pKa (Predicted)	8.52 ± 0.20	[3]
Solubility	Soluble in Methanol	[3]
SMILES	<chem>OB(O)c1ccc2OCCOc2c1</chem>	[2][6]
InChI Key	SQDUGGGBJXULJR- UHFFFAOYSA-N	[4][6]

Spectroscopic Characterization

While a definitive, published spectrum for this specific molecule is not readily available, its characteristic spectral features can be predicted based on its structure and data from closely related 1,4-benzodioxane analogs.[4]

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two methylene groups (-O-CH₂-CH₂-O-) on the dioxane ring would likely appear as a multiplet or two distinct signals around 4.2-4.3 ppm.[4] The protons on the benzene ring would appear further downfield in the aromatic region (typically 6.8-7.5 ppm). The acidic protons of the boronic acid group (-B(OH)₂) would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
- ¹³C NMR:** The carbon spectrum would show signals corresponding to the two unique methylene carbons of the dioxane ring and the six aromatic carbons. The carbon atom

directly attached to the boron atom would likely show a broader signal due to quadrupolar relaxation.

- FTIR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3500 cm^{-1} corresponding to the O-H stretching of the boronic acid group. Strong bands associated with B-O stretching would be expected around 1350 cm^{-1} . C-H stretching vibrations for the aromatic and aliphatic portions would appear around 3000-3100 cm^{-1} and 2850-3000 cm^{-1} , respectively. Characteristic C-O ether stretches from the dioxane ring would be visible in the 1000-1300 cm^{-1} region.[4]

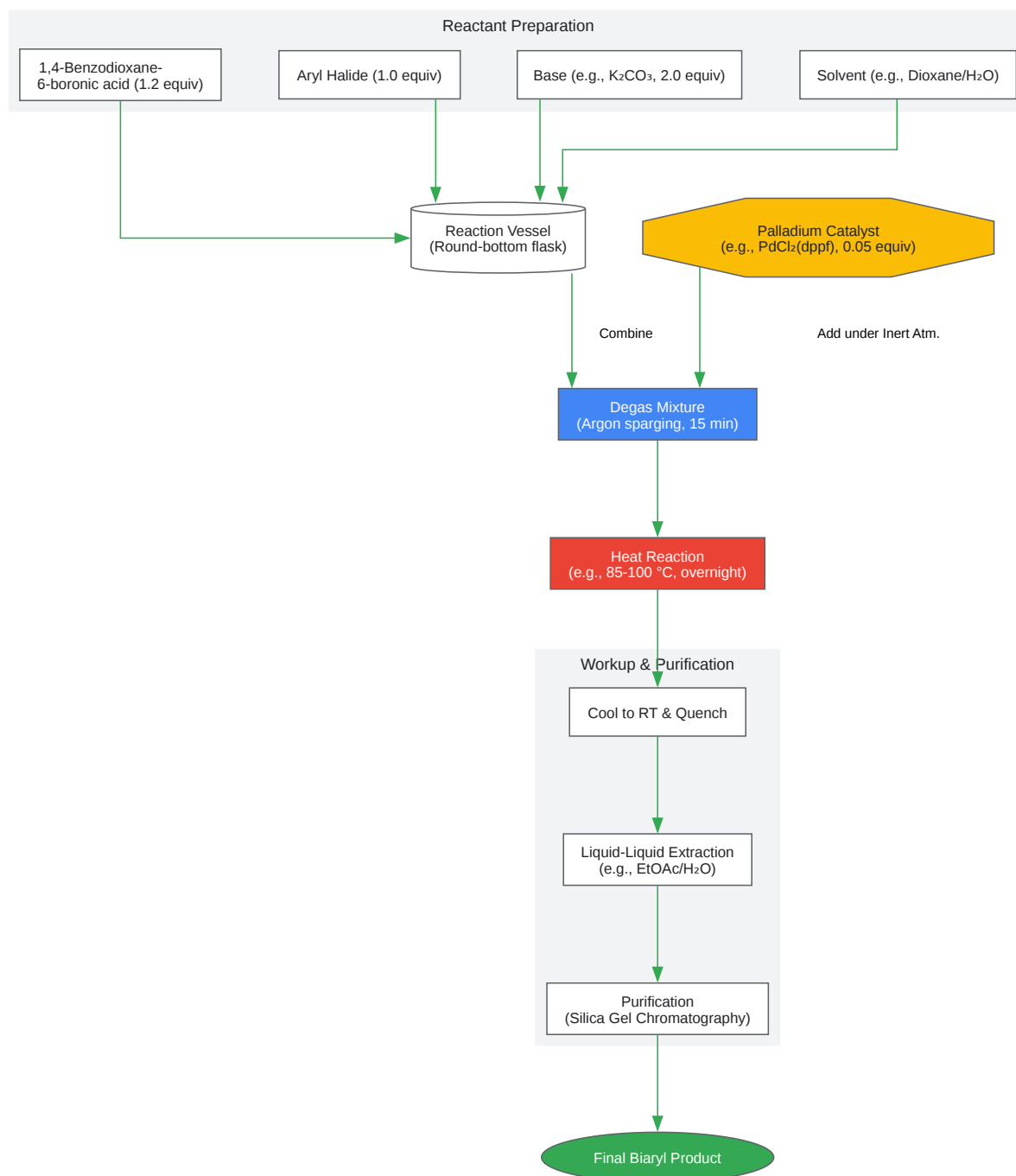
Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of **1,4-benzodioxane-6-boronic acid** is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[7] This reaction is a cornerstone of modern organic synthesis, allowing for the formation of a C-C bond between the boronic acid's aryl group and an aryl or vinyl halide/triflate.[8][9] This methodology is particularly valuable in drug discovery for synthesizing analogs of natural products like Combretastatin A-4, which exhibit potent anticancer properties.[1][10]

The general catalytic cycle involves three key steps:

- Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide).[9]
- Transmetalation: The organic group from the activated boronic acid is transferred to the palladium(II) center, displacing the halide. This step requires a base to activate the boronic acid.[8][9]
- Reductive Elimination: The two organic fragments on the palladium center couple, forming the new biaryl product and regenerating the active palladium(0) catalyst.[9]

Below is a visualization of a typical experimental workflow for this reaction.



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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a representative, general-purpose protocol for the Suzuki-Miyaura coupling of **1,4-benzodioxane-6-boronic acid** with an aryl bromide. Researchers should optimize conditions for their specific substrates.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

- **1,4-Benzodioxane-6-boronic acid** (1.2 equivalents)
- Aryl bromide (1.0 equivalent)
- Palladium catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{PdCl}_2(\text{dppf})$) (5 mol%)
- Base, e.g., anhydrous Potassium Carbonate (K_2CO_3) or Cesium Carbonate (Cs_2CO_3) (2.0-3.0 equivalents)
- Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
- Round-bottom flask or pressure vessel suitable for heating
- Magnetic stir bar
- Condenser and inert gas line (Argon or Nitrogen)

Procedure:

- Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), **1,4-benzodioxane-6-boronic acid** (1.2 equiv.), and the base (2.0 equiv.).
- Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
- Solvent Addition: Add the anhydrous dioxane and water solvent mixture via syringe.

- Degassing: Sparge the resulting mixture with a gentle stream of Argon for 10-15 minutes to remove any dissolved oxygen.
- Catalyst Addition: Under a positive pressure of Argon, add the palladium catalyst to the stirring mixture.
- Reaction: Attach a condenser, and heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- Work-up:
 - Once the starting material is consumed, cool the reaction to room temperature.
 - Dilute the mixture with ethyl acetate and water.
 - Transfer the mixture to a separatory funnel and separate the layers.
 - Extract the aqueous layer two more times with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Safety and Handling

1,4-Benzodioxane-6-boronic acid is an irritant.^{[4][6]}

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^[6]
- Precautionary Measures:
 - Use only in a well-ventilated area, preferably a fume hood.^[10]

- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][10]
- Avoid breathing dust.[10]
- Wash hands thoroughly after handling.[10]
- In case of contact with eyes, rinse cautiously with water for several minutes.[1]
- In case of skin contact, wash with plenty of soap and water.[1]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[1][10]

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